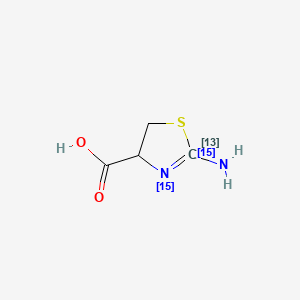

(Rac)-2-Aminothiazoline-4-carboxylic acid-13C,15N2

Description

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is a stable isotopically labeled derivative of the thiazole carboxylic acid family. This compound features isotopic enrichment at specific positions: the azanyl (NH) group is labeled with 15N, while the thiazole ring incorporates 13C and 15N isotopes at positions 2 and 3, respectively. Such labeling makes it valuable in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and pharmacokinetic studies, where isotopic precision is critical for tracking molecular interactions or pathways. The compound retains the core structure of 4,5-dihydro-1,3-thiazole-4-carboxylic acid, a heterocyclic scaffold known for its biological activity in medicinal chemistry and agrochemical research.

Propriétés

IUPAC Name |

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPXSBIFWDAFMB-VMGGCIAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([15N]=[13C](S1)[15NH2])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of methyl chloroacrylate with thiourea. This reaction produces 2-Aminothiazoline-4-carboxylic acid, which is then labeled with carbon-13 and nitrogen-15 .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale production, with adjustments for scale and efficiency. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and conditions to ensure the purity and accuracy of the labeling .

Analyse Des Réactions Chimiques

Types of Reactions: : 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert it into other thiazoline derivatives.

Substitution: It can participate in substitution reactions where one functional group is replaced by another

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .

Applications De Recherche Scientifique

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.

Biology: Employed in metabolic studies to trace the incorporation of the compound into biological molecules.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and chemicals, particularly those requiring precise isotopic labeling .

Mécanisme D'action

The mechanism of action of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its incorporation into various biochemical pathways. The stable isotopes allow researchers to trace the compound through different metabolic processes, providing insights into its interactions and effects. The molecular targets and pathways involved depend on the specific application and study design .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid with analogous thiazole derivatives. Key compounds include non-isotopic analogs and substituted variants (Table 1).

Table 1: Comparative Analysis of Thiazole Carboxylic Acid Derivatives

Key Differences and Research Findings

Isotopic Labeling: The 15N and 13C isotopes in the target compound distinguish it from non-labeled analogs like 4,5-dihydro-1,3-thiazole-4-carboxylic acid. These labels enable precise tracking in metabolic studies, whereas non-isotopic analogs are used for bulk synthesis or structural modifications .

Substituent Effects :

- The 3-chlorophenyl substitution in 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid enhances lipophilicity and bioactivity, making it a candidate for antimicrobial or antifungal agents. In contrast, the isotopic compound’s utility lies in analytical applications rather than direct biological activity .

Thermal Stability: The non-isotopic 4,5-dihydro-1,3-thiazole-4-carboxylic acid has a defined melting point (162–164°C), while the isotopic variant’s physical properties are less documented due to its specialized use in trace-level experiments.

Synthetic Accessibility :

- Chlorophenyl-substituted derivatives (e.g., CAS 845885-82-7) are commercially available at scale (e.g., Kanto Reagents, 97% purity, 10g for ~$25,800 JPY), whereas isotopologues like the target compound require custom synthesis, increasing cost and limiting availability .

Research Implications and Limitations

- Gaps in Literature: Limited published data exist on the isotopic compound’s reactivity or stability under physiological conditions, highlighting a need for further study.

Activité Biologique

2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is a nitrogen and carbon isotope-labeled compound that belongs to the class of thiazolecarboxylic acids. This compound is recognized for its potential applications in pharmacology and biochemistry due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

- Molecular Formula : C4H6N2O2S

- Molecular Weight : 150.17 g/mol

- CAS Number : 1346599-59-4

- Appearance : Solid at room temperature

- Melting Point : 212-214 °C (dec.)

Biological Activity Overview

The biological activity of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has been explored in various studies focusing on its pharmacological effects. The compound exhibits several key activities:

-

Xanthine Oxidase Inhibition

- Similar compounds have shown inhibitory effects on xanthine oxidase, an enzyme linked to hyperuricemia and gout. For instance, derivatives of thiazolecarboxylic acids have been synthesized and tested for their ability to inhibit xanthine oxidase with varying degrees of potency.

- Case Study : A study reported that certain thiazole derivatives exhibited IC50 values ranging from 3.6 to 9.9 μM against xanthine oxidase, indicating moderate to potent inhibitory activity .

-

Antioxidant Activity

- The compound's structure suggests potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress-related diseases.

- Research Findings : Compounds structurally similar to 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid have demonstrated significant free radical scavenging activities in vitro .

- Metabolic Studies

The exact mechanism of action for 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid remains under investigation. However, it is hypothesized that its activity may involve:

- Interaction with enzyme active sites through hydrogen bonding due to the presence of nitrogen atoms in its structure.

- Modulation of oxidative stress pathways by enhancing antioxidant defenses.

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.